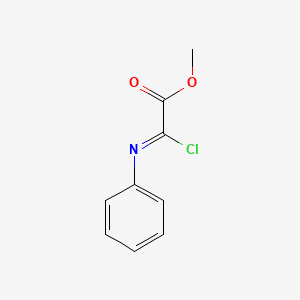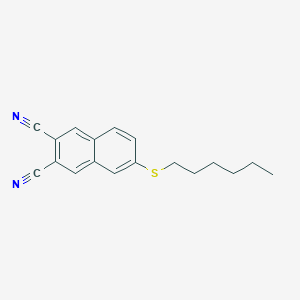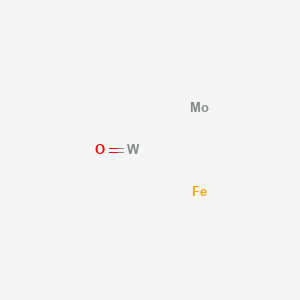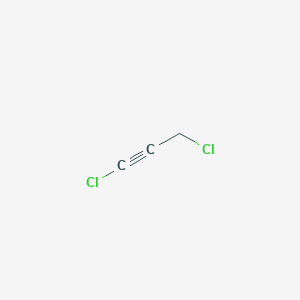
Copper;molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper-molybdenum is a unique intermetallic compound formed by the combination of copper and molybdenum. This compound exhibits a range of physical and mechanical properties, making it valuable in various industrial and scientific applications. The structure of copper-molybdenum is characterized by a face-centered cubic (fcc) lattice, where copper atoms occupy the corners of the cube and molybdenum atoms are positioned at the center .
Métodos De Preparación
Copper-molybdenum can be synthesized through several methods, including:
Infiltration Method: This involves infiltrating molten copper into a porous molybdenum structure.
Pressureless Infiltration: Copper is infiltrated into molybdenum without applying external pressure.
Co-precipitation: Copper and molybdenum precursors are co-precipitated from a solution.
Composite Electrodeposition: Copper and molybdenum are deposited together onto a substrate.
Chemical Deposition: Copper and molybdenum are chemically deposited from a solution.
Semi-solid Alloy Casting: Copper and molybdenum are cast together in a semi-solid state.
Sol-Gel Method: Copper and molybdenum are synthesized through a sol-gel process.
Análisis De Reacciones Químicas
Copper-molybdenum undergoes various chemical reactions, including:
Oxidation: Copper-molybdenum can be oxidized to form copper oxide and molybdenum oxide.
Reduction: The compound can be reduced to its metallic form using reducing agents.
Substitution: Copper and molybdenum atoms can be substituted with other metals in the lattice.
Hydrothermal Reactions: Copper and molybdenum precursors are combined under high pressure and temperature to form copper-molybdenum.
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium chloride. Major products formed from these reactions include copper oxide, molybdenum oxide, and various copper-molybdenum alloys .
Aplicaciones Científicas De Investigación
Copper-molybdenum has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial properties.
Mecanismo De Acción
The mechanism by which copper-molybdenum exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Copper-molybdenum can be compared with other similar compounds, such as:
Copper-Tungsten: Similar in structure but has higher thermal conductivity.
Copper-Nickel: Exhibits better corrosion resistance but lower thermal conductivity.
Molybdenum-Tungsten: Similar in properties but more expensive due to the higher cost of tungsten.
Copper-molybdenum stands out due to its balanced properties of thermal and electrical conductivity, mechanical strength, and cost-effectiveness.
Propiedades
Número CAS |
135495-47-5 |
|---|---|
Fórmula molecular |
CuMo |
Peso molecular |
159.50 g/mol |
Nombre IUPAC |
copper;molybdenum |
InChI |
InChI=1S/Cu.Mo |
Clave InChI |
WUUZKBJEUBFVMV-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



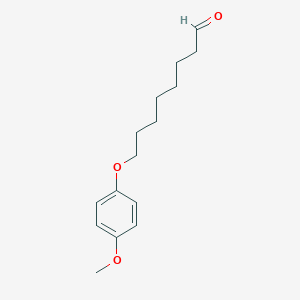
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
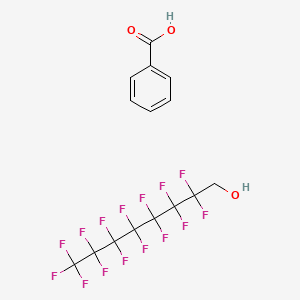

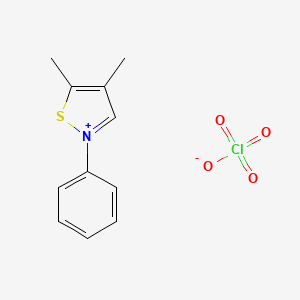
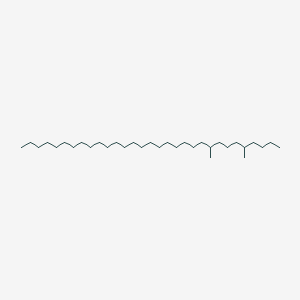
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
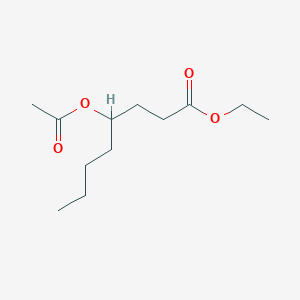
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
